3,4-Dibromo-5,8-dimethylquinoline
Description
3,4-Dibromo-5,8-dimethylquinoline is a halogenated quinoline derivative featuring bromine atoms at positions 3 and 4, along with methyl groups at positions 5 and 6. This compound is primarily utilized in industrial and scientific research, as noted in its Safety Data Sheet (SDS) . However, critical physicochemical properties (e.g., solubility, melting point) and toxicity data remain unspecified in available literature, highlighting a gap in its characterization . Its structural uniqueness lies in the combination of bromine and methyl substituents, which may influence reactivity, stability, and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
1208501-75-0 |
|---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.008 |
IUPAC Name |
3,4-dibromo-5,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3 |
InChI Key |
FNHMITYFQYOGGX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CC(=C2Br)Br |
Synonyms |
3,4-Dibromo-5,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Structural Effects
a. 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)
- Structure : Bromines at positions 6 and 8, methoxy groups at positions 4 and 2-phenyl.
- Synthesis: Prepared via iodine-mediated cyclization in methanol with a 65% yield .
- Key Differences: The 6,8-dibromo substitution in 4d contrasts with the 3,4-dibromo arrangement in the target compound. Methoxy and phenyl groups in 4d introduce steric bulk and electron-donating effects absent in 3,4-Dibromo-5,8-dimethylquinoline.
b. 6,8-Dibromoquinoline Derivatives
- Structure: Bromines at positions 6 and 8; derivatives include dimethoxy (6) and cyano-substituted analogs .
- Synthesis: Produced via bromination of 1,2,3,4-tetrahydroquinoline followed by metal–bromine exchange or nucleophilic substitution .
- Key Differences: The 6,8-dibromo derivatives exhibit distinct regioselectivity in reactions (e.g., methoxylation at position 4 in 4d vs. positions 6 and 8 in dimethoxyquinoline 6). The 3,4-dibromo compound’s methyl groups at positions 5 and 8 may enhance lipophilicity compared to methoxy or cyano substituents in analogs.
c. 8-Methylkynurenic Acid Derivatives
- Structure : Features a hydroxy group at position 4 and methyl at position 8 .
- Key Differences: The absence of bromine and presence of a carboxylic acid group in this older derivative (synthesized in 1928) limits direct comparison but underscores the diversity of quinoline modifications for biological applications .
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